Cas no 1606-10-6 (1-Naphthaleneacetamide,a-[3-(dimethylamino)propyl]-a-(1-methylethyl)-)

1-Naphthaleneacetamide,a-[3-(dimethylamino)propyl]-a-(1-methylethyl)- structure
1606-10-6 structure
Product name:1-Naphthaleneacetamide,a-[3-(dimethylamino)propyl]-a-(1-methylethyl)-
CAS No:1606-10-6
MF:C20H28N2O
MW:312.44912
CID:183956
PubChem ID:121476

1-Naphthaleneacetamide,a-[3-(dimethylamino)propyl]-a-(1-methylethyl)- Chemical and Physical Properties

Names and Identifiers

    • 1-Naphthaleneacetamide,a-[3-(dimethylamino)propyl]-a-(1-methylethyl)-
    • 5-(dimethylamino)-2-naphthalen-1-yl-2-propan-2-ylpentanamide
    • α-[3-(Dimethylamino)propyl]-α-isopropyl-1-naphthaleneacetamide
    • alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthaleneacetamide
    • 1-Naphthaleneacetamide, alpha-(3-(dimethylamino)propyl)-alpha-isopropyl-
    • 1606-10-6
    • alpha-[3-(Dimethylamino)propyl]-alpha-isopropyl-1-naphthaleneacetamide
    • 5-(Dimethylamino)-2-(naphthalen-1-yl)-2-(propan-2-yl)pentanimidic acid
    • BRN 2816988
    • DTXSID70936347
    • Inchi: InChI=1S/C20H28N2O/c1-15(2)20(19(21)23,13-8-14-22(3)4)18-12-7-10-16-9-5-6-11-17(16)18/h5-7,9-12,15H,8,13-14H2,1-4H3,(H2,21,23)
    • InChI Key: RZSORVHEEUIBGM-UHFFFAOYSA-N
    • SMILES: CN(CCCC(C1=CC=CC2=CC=CC=C12)(C(C)C)C(=O)N)C

Computed Properties

  • Exact Mass: 312.22034
  • Monoisotopic Mass: 312.22
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 7
  • Complexity: 393
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 46.3Ų

Experimental Properties

  • Density: 1.049
  • Boiling Point: 508.8°Cat760mmHg
  • Flash Point: 261.5°C
  • Refractive Index: 1.568
  • PSA: 46.33

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